![molecular formula C14H14N2O3 B1305776 3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 200431-54-5](/img/structure/B1305776.png)
3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" is a bicyclic structure that incorporates a pyridine ring and a carboxylic acid functionality. This structure is of interest due to its potential applications in medicinal chemistry and material science. The pyridine moiety is a common pharmacophore in drug design, and the bicyclic framework can impart rigidity and specificity in molecular interactions.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through the heating of azabicyclo[3.2.0]hept-2-en-4-ones in toluene, as described in the formation of pyridines from a proposed 3-azacyclopentadienone intermediate. This process is analogous to the synthesis of benzenes from cyclopentadienones and involves a Diels-Alder reaction followed by the extrusion of carbon monoxide and loss of hydrogen . Additionally, the synthesis of related bicyclic structures with nitrogen-containing groups, such as 2-azabicyclo[2.2.1]hept-5-enes, can be achieved through radical addition and rearrangement reactions, which provide access to polysubstituted pyrrolidines .
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit significant conjugation due to the presence of the pyridine ring and the carboxylic acid moiety. This conjugation can affect the electronic distribution and reactivity of the molecule. The bicyclic framework provides a rigid backbone that can influence the overall geometry and steric interactions of the compound.
Chemical Reactions Analysis
The reactivity of the compound is expected to be influenced by the functional groups present. The carboxylic acid group can participate in a variety of reactions, including esterification and amidation. The pyridine ring can undergo electrophilic substitution reactions, and its nitrogen atom can act as a coordination site for metal ions, which is relevant in the formation of cocrystals and complexes . The bicyclic structure may also undergo reactions typical of cycloalkenes, such as addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" would be influenced by its molecular structure. The presence of both a pyridine ring and a carboxylic acid group suggests that the compound would exhibit both basic and acidic properties. The compound's solubility in various solvents would be determined by these polar functional groups. The rigidity of the bicyclic framework could also affect the melting and boiling points of the compound. The pyridine and carboxylic acid functionalities are likely to be involved in hydrogen bonding, which could influence the compound's crystallization behavior and its potential to form cocrystals with other molecules .
Safety And Hazards
Propriétés
IUPAC Name |
3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-13(16-10-2-1-5-15-7-10)11-8-3-4-9(6-8)12(11)14(18)19/h1-5,7-9,11-12H,6H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGKOTWHALFPHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CN=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386416 |
Source


|
| Record name | ST50445536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
200431-54-5 |
Source


|
| Record name | ST50445536 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

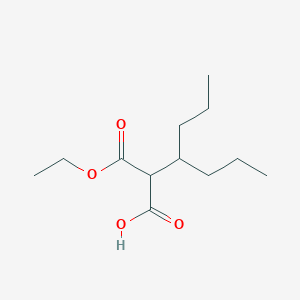
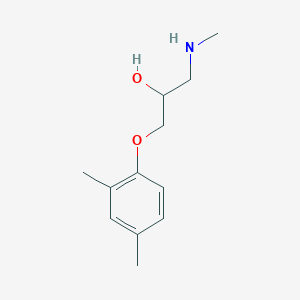
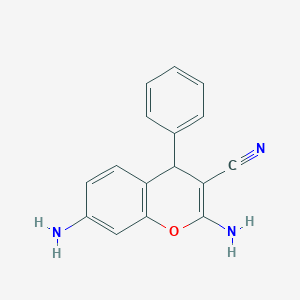
![1-(5-Amino-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305707.png)
![3-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1305708.png)

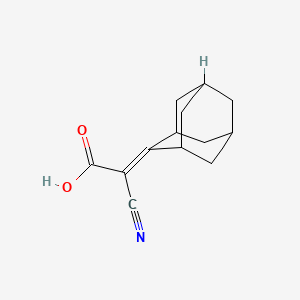
![4-(4,6-Diamino-2,2-dimethyl-2h-[1,3,5]triazin-1-yl)-benzoic acid hydrochloride](/img/structure/B1305717.png)
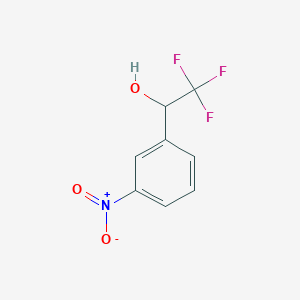
![Benzyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1305721.png)
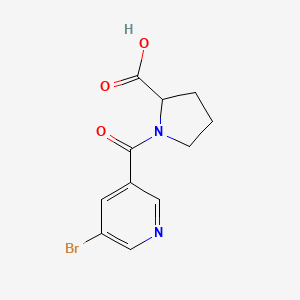
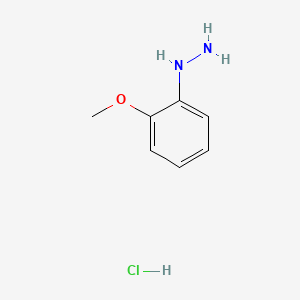

![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-YL)-benzoic acid hydrochloride](/img/structure/B1305732.png)